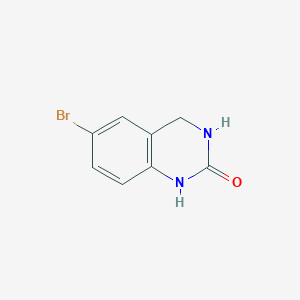

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Description

Historical Context and Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has long been a privileged motif in the field of medicinal chemistry. mdpi.comnih.govbohrium.comwikipedia.org Its journey in drug discovery began with the isolation of the first quinazoline-based natural alkaloid, peganine, which demonstrated bronchodilator properties. researchgate.net The synthesis of the parent quinazoline (B50416) was first reported in 1895, and since then, the structural framework of quinazolinones and their derivatives has captivated the interest of researchers. wikipedia.orgmdpi.com

The significance of the quinazolinone scaffold lies in its remarkable versatility and its ability to interact with a wide array of biological targets. mdpi.comnih.govbohrium.com This has led to the development of a multitude of synthetic derivatives with diverse pharmacological activities. mdpi.comnih.govbohrium.com Over the years, several quinazolinone-based drugs have successfully entered the market, validating the therapeutic potential of this chemical class. Notable examples include Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor for cancer therapy, and Methaqualone, which was formerly used as a sedative-hypnotic. bohrium.comwikipedia.org The stability of the quinazolinone ring system and the relative ease of its synthesis and modification have further cemented its importance in the quest for novel therapeutic agents. mdpi.comnih.govbohrium.com The lipophilic nature of many quinazolinone derivatives also allows for penetration of the blood-brain barrier, making them attractive candidates for targeting central nervous system disorders. bohrium.com

Overview of Diverse Pharmacological Activities Associated with Quinazolinones and Dihydroquinazolinones

Quinazolinone and its reduced form, dihydroquinazolinone, are core structures in a vast number of compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.govsemanticscholar.orgijpsjournal.com The therapeutic potential of these scaffolds spans a wide range of diseases, underscoring their importance in medicinal chemistry. researchgate.netresearchgate.netnih.govsemanticscholar.orgijpsjournal.com The biological activity of these derivatives can be significantly altered by various substitutions around the core ring system. mdpi.comnih.gov

The diverse pharmacological landscape of quinazolinones and dihydroquinazolinones includes applications as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, and antiviral agents. researchgate.netresearchgate.netnih.govsemanticscholar.orgijpsjournal.com Furthermore, these compounds have been identified as potent inhibitors of various enzymes, which is often the underlying mechanism for their therapeutic effects. nih.gov This wide range of biological activities has spurred continuous research into the synthesis and evaluation of novel quinazolinone and dihydroquinazolinone derivatives with the aim of developing more effective and selective therapeutic agents. researchgate.netresearchgate.netnih.govsemanticscholar.orgijpsjournal.com

Anticancer Potential and Related Mechanisms

Quinazolinone derivatives have emerged as a significant class of compounds with promising anticancer activity against a variety of malignancies, including breast, lung, and pancreatic cancers. mdpi.comresearchgate.net Their mechanisms of action are diverse and target various hallmarks of cancer. mdpi.comresearchgate.net

One of the primary mechanisms is the inhibition of tubulin polymerization . mdpi.comnih.gov By interfering with the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov

Another key target is the epidermal growth factor receptor (EGFR) , a protein often overexpressed in cancer cells. mdpi.comnih.gov Quinazolinone-based EGFR inhibitors, such as gefitinib, bind to the ATP-binding site of the receptor's kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival. wikipedia.orgnih.gov

Furthermore, quinazolinone derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases and the release of cytochrome c. researchgate.net They can also inhibit tumor cell migration and invasion , and suppress angiogenesis , the formation of new blood vessels that supply tumors with nutrients. mdpi.com Some derivatives also exhibit inhibitory effects on the PI3K pathway , another critical signaling cascade involved in cell growth and survival. mdpi.com

| Mechanism of Anticancer Action | Key Molecular Targets/Processes | Reference |

| Inhibition of Tubulin Polymerization | Tubulin | mdpi.comnih.gov |

| EGFR Inhibition | Epidermal Growth Factor Receptor (EGFR) | wikipedia.orgmdpi.comnih.gov |

| Apoptosis Induction | Caspases, Cytochrome c | researchgate.net |

| Anti-angiogenesis | Vascular Endothelial Growth Factor (VEGF) pathway | mdpi.com |

| PI3K Pathway Inhibition | PI3K enzyme | mdpi.com |

Antimicrobial Activity (Antibacterial, Antifungal)

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netbiomedpharmajournal.orgeco-vector.comnih.govresearchgate.net Derivatives of quinazolinone have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. researchgate.netbiomedpharmajournal.orgeco-vector.comnih.govresearchgate.net

Antibacterial Activity: Quinazolinone compounds have been found to be effective against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgeco-vector.comnih.gov Studies have shown their inhibitory effects on clinically relevant strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.orgeco-vector.com The mechanism of antibacterial action is believed to involve the inhibition of essential cellular processes, such as DNA replication and protein synthesis. eco-vector.com The nature and position of substituents on the quinazolinone ring play a crucial role in determining the antibacterial potency and spectrum. nih.gov

Antifungal Activity: In addition to their antibacterial properties, many quinazolinone derivatives exhibit significant antifungal activity against a range of fungal pathogens, including Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov The fungistatic and fungicidal effects of these compounds make them promising candidates for the development of new antifungal drugs. nih.gov

| Microbial Strain | Type | Activity of Quinazolinone Derivatives | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Active | biomedpharmajournal.orgeco-vector.com |

| Streptococcus pyogenes | Gram-positive bacteria | Active | biomedpharmajournal.org |

| Escherichia coli | Gram-negative bacteria | Active | biomedpharmajournal.org |

| Pseudomonas aeruginosa | Gram-negative bacteria | Active | biomedpharmajournal.orgeco-vector.com |

| Aspergillus niger | Fungus | Active | biomedpharmajournal.orgnih.gov |

| Candida albicans | Fungus | Active | biomedpharmajournal.orgnih.gov |

Anti-inflammatory and Analgesic Properties

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netmdpi.combiomedpharmajournal.orgeco-vector.comnih.govresearchgate.netcitedrive.com These compounds have shown the potential to alleviate inflammation and pain in various experimental models. jneonatalsurg.com The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazolinone derivative, highlighting the therapeutic success of this scaffold in treating inflammatory conditions. mdpi.com

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. nih.gov Some derivatives have shown selective inhibition of COX-2, which is associated with a more favorable side-effect profile compared to non-selective COX inhibitors. nih.govnih.gov

In addition to their anti-inflammatory actions, many quinazolinone compounds exhibit significant analgesic activity. mdpi.comresearchgate.net This pain-relieving effect can be mediated through both peripheral and central mechanisms. jneonatalsurg.com Peripherally, it is linked to the reduction of inflammation, while centrally, it may involve modulation of nociceptive pathways. jneonatalsurg.com

| Pharmacological Property | Proposed Mechanism | Reference |

| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) enzymes | nih.gov |

| Analgesic | Peripheral and central mechanisms, including reduction of inflammation and modulation of pain pathways | jneonatalsurg.com |

Antiviral Activity

Quinazolinone derivatives have demonstrated promising antiviral activity against a range of viruses, positioning them as potential leads for the development of novel antiviral therapeutics. nih.govresearchgate.netcitedrive.com Research has shown that certain substituted quinazolinones can effectively inhibit the replication of viruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.govacs.org

The antiviral mechanisms of these compounds are under investigation, but they are thought to interfere with various stages of the viral life cycle. For instance, some derivatives have been shown to significantly reduce the cellular levels of viral proteins. nih.gov The broad-spectrum activity of some quinazolinone compounds against both ZIKV and DENV suggests that they may target a common pathway or component in the replication of these flaviviruses. nih.govacs.org Additionally, myricetin (B1677590) derivatives containing a quinazolinone moiety have been synthesized and shown to have antiviral activity against Tobacco Mosaic Virus (TMV), indicating the potential for these compounds in agricultural applications as well. nih.govacs.org

| Virus | Type | Effect of Quinazolinone Derivatives | Reference |

| Zika Virus (ZIKV) | Flavivirus | Inhibition of replication | nih.govacs.org |

| Dengue Virus (DENV) | Flavivirus | Inhibition of replication | nih.govacs.org |

| Tobacco Mosaic Virus (TMV) | Tobamovirus | Inhibition of replication | nih.govacs.org |

Enzyme Inhibition (e.g., DHFR, COX, EGFR, DPP-4, Cholinesterase, PARP10)

A significant aspect of the pharmacological versatility of quinazolinone derivatives lies in their ability to inhibit a wide array of enzymes, which are critical regulators of various physiological and pathological processes. biomedpharmajournal.orgnih.govmdpi.com This enzyme inhibitory activity is often the basis for their therapeutic effects. nih.govnih.govresearchgate.nettandfonline.com

Some of the key enzymes targeted by quinazolinone derivatives include:

Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of nucleic acids and amino acids. DHFR inhibitors are used as anticancer and antimicrobial agents. nih.gov

Cyclooxygenase (COX): Enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. COX inhibitors are widely used as anti-inflammatory drugs. nih.gov

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. nih.govtandfonline.com

Dipeptidyl Peptidase-4 (DPP-4): An enzyme involved in glucose metabolism, and its inhibitors are used for the treatment of type 2 diabetes.

Cholinesterase: Enzymes that break down the neurotransmitter acetylcholine. Their inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. nih.gov

Poly(ADP-ribose) Polymerase (PARP): A family of enzymes involved in DNA repair. PARP inhibitors are a class of anticancer agents. nih.govnih.gov

Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, and its inhibitors have applications in the cosmetic and food industries, as well as in medicine. mdpi.com

Cytochrome P450 (CYP) enzymes: Such as CYP1B1, which is implicated in the development of certain cancers. nih.gov

The ability of the quinazolinone scaffold to be readily modified allows for the design of specific inhibitors with high potency and selectivity for their target enzymes.

| Enzyme Target | Therapeutic Area | Reference |

| Dihydrofolate Reductase (DHFR) | Anticancer, Antimicrobial | nih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.govtandfonline.com |

| Cholinesterase | Neurological Disorders | nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | Anticancer | nih.govnih.gov |

| Tyrosinase | Hyperpigmentation Disorders | mdpi.com |

| Cytochrome P450 1B1 (CYP1B1) | Cancer Chemoprevention | nih.gov |

Other Reported Biological Activities (e.g., Antihypertensive, Antidiabetic, Antimalarial, Antioxidant, Anticonvulsant)

The therapeutic potential of the quinazolinone nucleus extends across a wide array of pharmacological activities. Researchers have successfully synthesized and identified various derivatives with significant biological actions, including antihypertensive, antidiabetic, antimalarial, antioxidant, and anticonvulsant effects. nih.govscialert.net

Antihypertensive Activity: Quinazolinone derivatives are well-established for their antihypertensive properties. japsonline.comresearchgate.net Several analogues, such as Prazosin, Terazosin, and Doxazosin, are clinically available and function as α1-adrenergic receptor antagonists. japsonline.comresearchgate.nettandfonline.com These compounds effectively manage hypertension by influencing both the resistance and capacitance of blood vessels. japsonline.com Studies have shown that substitutions on the quinazolinone core can significantly impact activity. For example, a series of novel substituted quinazolin-4(3H)-one derivatives demonstrated hypotensive effects and bradycardia, with some compounds showing better activity than the reference drug Prazosin. nih.govbenthamdirect.com The introduction of electron-withdrawing groups like nitro (NO2) and chloro (Cl) on the phenyl ring attached to the quinazolinone moiety has been shown to increase antihypertensive activity. tandfonline.com

Antidiabetic Activity: Quinazolinone derivatives have emerged as promising candidates for the treatment of diabetes mellitus, a chronic metabolic disease characterized by high blood sugar. ekb.egsemanticscholar.org These compounds have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels. semanticscholar.orgnih.gov For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one were identified as potent inhibitors of α-glucosidase. semanticscholar.org Other derivatives have shown glucose-lowering effects through glucose-dependent insulin (B600854) secretion. semanticscholar.org Research has also explored quinazoline-sulfonylurea hybrids as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in diabetes treatment for increasing insulin sensitivity. nih.gov

Antimalarial Activity: The rise of drug-resistant malaria parasites has necessitated the search for new and effective antimalarial agents. Quinazolinone derivatives, inspired by the natural alkaloid febrifugine, have shown significant potential. scialert.netnih.gov Synthetic analogues have been developed that exhibit potent antimalarial activity against Plasmodium berghei and drug-resistant strains of Plasmodium falciparum in mice. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have identified that the 4-quinazolinone moiety is crucial for activity and that substitutions at the N3 and C2 positions can be modified to enhance potency and reduce toxicity. scialert.netnih.gov For example, 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones have been identified as a possible scaffold for developing new antimalarial agents, with some compounds showing a mean percentage suppression of parasitemia up to 72.86%. nih.gov

Antioxidant Activity: Several quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties. nih.govsapub.orgingentaconnect.com These compounds can scavenge free radicals, such as the DPPH (diphenyl picryl hydrazyl) radical, and chelate metal ions, thereby mitigating oxidative stress. nih.govnih.gov The antioxidant capacity is often linked to the substitution pattern on the quinazolinone core. The presence of hydroxyl groups on a phenyl ring at the 2-position is often required for significant activity. nih.gov For example, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with promising metal-chelating properties. nih.gov The addition of moieties like urea, thiourea, or thiazole (B1198619) has also resulted in compounds with profound antioxidant potential. ingentaconnect.com

Anticonvulsant Activity: Following the discovery of methaqualone as a sedative-hypnotic, the anticonvulsant properties of the quinazolin-4-(3H)-one ring system have been extensively explored. nih.govmdpi.com Many derivatives have demonstrated significant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some compounds showing potency comparable to standard drugs like phenytoin (B1677684) and diazepam but with lower neurotoxicity. researchgate.netresearchgate.netmdpi.com The proposed mechanisms of action include positive allosteric modulation of the GABAA receptor and inhibition of carbonic anhydrase. mdpi.com SAR studies indicate that substitutions at the 2 and 3-positions of the quinazolinone ring are critical for anticonvulsant activity. nih.govmdpi.com

Table 1: Summary of Biological Activities of Selected Quinazolinone Derivatives

| Activity | Derivative Class/Example Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Antihypertensive | N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide | Showed excellent antihypertensive activity, suggesting electron-withdrawing groups enhance potency. | tandfonline.com |

| Antidiabetic | 2-(4-bromophenyl)-quinazolin-4(3H)-one | Found to be a potent inhibitor of α-glucosidase. | semanticscholar.org |

| Antimalarial | 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Displayed significant in vivo antimalarial activity with up to 72.86% parasite suppression. | nih.gov |

| Antioxidant | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Identified as a potent antioxidant with metal-chelating properties. | nih.gov |

| Anticonvulsant | N-substituted-6-fluoro-quinazoline-4-amines | Showed high anticonvulsant activity with low neurotoxicity and high affinity for the GABAA receptor. | mdpi.com |

Rationale for Investigating 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a Specific Research Focus

Significance of Bromine Substitution in Quinazolinone Chemistry

The introduction of halogen atoms, particularly bromine, onto the quinazolinone scaffold is a critical strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. Bromine substitution can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In the context of quinazolinone derivatives, bromine atoms have been strategically incorporated to enhance various biological activities. For instance, the presence of a bromo-substituent on the phenyl ring at the 2-position of a quinazolin-4(3H)-one derivative resulted in a potent α-glucosidase inhibitor. semanticscholar.org Similarly, bromo-substituted quinazolinones have been investigated for their cytotoxic effects against cancer cell lines, where the position of the bromine atom was found to be well-tolerated. nih.gov The synthesis of many potent quinazolinone-based compounds often starts from bromo-substituted precursors, such as 2-amino-6-bromobenzoic acid, highlighting the utility of bromine as a synthetic handle for further molecular elaboration through cross-coupling reactions. semanticscholar.orgbohrium.com The bromine atom's specific electronic and steric properties can lead to more effective interactions with target enzymes or receptors, making bromo-substitution a key area of investigation for developing novel therapeutic agents. ontosight.aiontosight.ai

Unique Structural Features of the Dihydroquinazolinone Moiety

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a reduced form of the quinazolinone ring system and serves as a core structural component in numerous biologically active compounds. rsc.org This scaffold is considered a "privileged" structure due to its ability to interact with a variety of biological targets. nih.govrsc.orgresearchgate.net

Structurally, the dihydroquinazolinone moiety possesses a non-planar, partially saturated heterocyclic ring fused to a benzene ring. This three-dimensional architecture provides a rigid scaffold that can be precisely decorated with various substituents. Unlike the planar quinazolinone system, the sp3-hybridized carbon at the C2 position of the dihydro-ring allows for the introduction of diverse substituents in a defined stereochemical orientation, which can be crucial for specific receptor or enzyme binding. This structural flexibility makes the DHQ scaffold a versatile synthon for preparing a wide range of modified derivatives with distinct biological profiles, including anticancer, antibacterial, and antifungal activities. nih.govresearchgate.net The synthesis of DHQ derivatives can often be achieved through environmentally friendly, multi-component reactions, further enhancing its appeal in modern drug discovery. nih.govrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQSNAFKKEZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735570 | |

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-38-7 | |

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3,4 Dihydroquinazolin 2 1h One and Its Derivatives

Advanced Synthetic Strategies for Dihydroquinazolinones

The construction of the dihydroquinazolinone core can be achieved through several efficient and innovative synthetic routes. These methods offer advantages in terms of yield, purity, and reaction conditions.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of dihydroquinazolinones. A common approach involves the cyclocondensation of anthranilamide with aldehydes or ketones. nih.govrsc.org For the synthesis of 6-bromo derivatives, 5-bromoanthranilamide serves as a key starting material. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired 2,3-dihydroquinazolin-4(1H)-one. rsc.org

Another cyclization strategy involves the reaction of 2-aminobenzonitriles with a source of ammonia (B1221849) and an aldehyde or ketone. This method can be adapted for the synthesis of 6-bromo derivatives by starting with 2-amino-5-bromobenzonitrile. The reaction mechanism likely involves the formation of an intermediate that subsequently cyclizes to the dihydroquinazolinone ring system.

A notable cyclization method for a related quinazolinone involves the base-promoted cyclization of 2-acetamido-5-bromobenzamide, which is prepared by the acetylation of 2-amino-5-bromobenzamide. This reaction yields 6-bromo-2-methylquinazolin-4-one, a precursor that can be further modified. mdpi.com

Table 1: Examples of Cyclization Reactions for Dihydroquinazolinone Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isatoic anhydride, ammonium (B1175870) acetate (B1210297), aldehyde/ketone | Microwave irradiation, catalyst- and solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | 91-96 | researchgate.net |

| 2-Acetamido-5-bromobenzamide | 5% NaOH (aq), EtOH, reflux, 1 h | 6-Bromo-2-methylquinazolin-4-one | Not specified | mdpi.com |

| Anthranilamide, aldehydes | Iodine (I2) catalyst, various solvents | 2,3-Dihydroquinazolin-4(1H)-one derivatives | 66-95 | nih.govrsc.org |

Metal-Catalyzed Approaches (e.g., Palladium-catalyzed, Copper-catalyzed)

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including dihydroquinazolinones. Palladium and copper catalysts are frequently employed to facilitate C-N and C-C bond formations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or other substituents onto the quinazolinone core. For instance, 6-bromo-2-styrylquinazolin-4(3H)-ones can be coupled with arylboronic acids in the presence of a palladium catalyst like PdCl2(PPh3)2 to afford 6-aryl-substituted derivatives. mdpi.com

A palladium-catalyzed aza-Wacker oxidative cyclization has been developed for the synthesis of 2-methylquinolines from aniline (B41778) derivatives. organic-chemistry.org This type of strategy, involving intramolecular cyclization of an unsaturated substrate, could potentially be adapted for the synthesis of dihydroquinazolinones. The proposed mechanism involves aminopalladation followed by β-hydride elimination. organic-chemistry.org

Iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation has also been reported as an efficient method for synthesizing quinazolinone derivatives, including 6-bromo-2-methylquinazolin-4(3H)-one. sci-hub.cat

Table 2: Metal-Catalyzed Synthesis of Quinazolinone Derivatives

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-styrylquinazolin-4(3H)-ones, Arylboronic acids | PdCl2(PPh3)2, K2CO3, dioxane/water | 6-Aryl-2-styrylquinazolin-4(3H)-ones | Not specified | mdpi.com |

| 2-Halobenzoic acid derivatives, Amidines | Fe2(acac)3 or FeCl3, Cs2CO3, Microwave | Quinazolinone derivatives | Moderate to high | sci-hub.cat |

One-Pot Synthesis and Cascade Reactions

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single synthetic operation. acs.org These reactions are advantageous due to their atom economy, reduced waste, and simplified purification procedures. openmedicinalchemistryjournal.com

A prominent one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of isatoic anhydride, an ammonium source (like ammonium acetate), and an aldehyde or ketone. nih.govresearchgate.net This approach avoids the pre-synthesis of anthranilamide. The reaction is often catalyzed by an acid and can be performed under various conditions, including microwave irradiation. rsc.orgresearchgate.net

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single step, have also been employed. For instance, a cascade imine/cyclization/aza-Henry reaction sequence has been developed for the synthesis of substituted 3,4-dihydroquinazolinones starting from o-formyl carbamates. rsc.org

A novel one-pot three-component assembly reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives has been developed for the synthesis of diversely substituted 3,4-dihydroquinazolines under metal-free conditions. acs.org This domino reaction involves the formation of three C-N bonds. acs.org

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govdntb.gov.ua The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the three-component reaction of isatoic anhydride, ammonium acetate, and an aldehyde or ketone can be efficiently carried out under catalyst- and solvent-free conditions using microwave irradiation. researchgate.net This green chemistry approach offers significant advantages over conventional heating methods. researchgate.net

Iron-catalyzed cyclization of 2-halobenzoic acids and amidines to produce quinazolinones, including 6-bromo-2-methylquinazolin-4(3H)-one, has been successfully performed under microwave heating, leading to high yields in short reaction times. sci-hub.cat

Ultrasound irradiation is another green chemistry tool that can promote chemical reactions. nih.govresearchgate.net Ultrasound-assisted synthesis has been utilized for the preparation of various heterocyclic compounds, often resulting in shorter reaction times and higher yields compared to conventional methods. nih.govuq.edu.aumdpi.com For example, the synthesis of spiro 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides and cyclic ketones has been achieved in quantitative yields within minutes under ultrasound irradiation. uq.edu.au This methodology could be applicable to the synthesis of 6-bromo derivatives.

Table 3: Comparison of Conventional vs. Microwave/Ultrasound Synthesis

| Reaction | Conventional Method | Microwave/Ultrasound Method | Reference |

|---|---|---|---|

| Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Heating at 70 °C | Microwave irradiation (10 min) | researchgate.net |

| Synthesis of N-[substituted phenyl]hydrazinecarboxamide derivatives | 24 hours | Ultrasound (30-45 min) | nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization provides an alternative route to quinazolinone derivatives. These reactions often involve the formation of a C-N or C-C bond under oxidative conditions. A PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been reported for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.orgnih.gov This type of intramolecular cyclization highlights the potential of oxidative methods in constructing fused quinazolinone systems.

In another example, a palladium-catalyzed Wacker-type oxidative cyclization under air was used to construct 2-methylquinolines. organic-chemistry.org The mechanism involves an aminopalladation step followed by β-hydride elimination and dehydration. organic-chemistry.org Such strategies could be conceptually extended to the synthesis of dihydroquinazolinones from appropriate precursors.

Reactions with Isocyanates and Amines

The reaction of isocyanates with appropriate precursors is a versatile method for the synthesis of various heterocyclic compounds. A metal-free methodology for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones involves a formal [4+2] cycloaddition of in situ formed aza-ortho-quinone methides and isocyanates, providing a wide variety of derivatives in high yields. researchgate.net

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate, can be achieved by reacting 5-bromoanthranilic acid with phenyl isothiocyanate in the presence of triethylamine (B128534). nih.gov This intermediate can then be further functionalized. nih.gov The use of isocyanates and isothiocyanates provides a direct route to incorporate diverse substituents at the N-3 position of the quinazolinone ring.

Multicomponent Reactions (MCRs) for Dihydroquinazolinones

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecular scaffolds, including 2,3-dihydroquinazolin-4(1H)-ones. These reactions, in which three or more reactants are combined in a single synthetic operation, offer significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and simplifying purification procedures.

A prevalent MCR approach for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an anthranilamide or a related precursor, an aldehyde or ketone, and a nitrogen source. For instance, a three-component reaction of isatoic anhydride, an aldehyde, and ammonium acetate under solvent-free conditions has been reported to yield 2,3-dihydroquinazolin-4(1H)-ones. samipubco.com The general mechanism for the cyclocondensation of anthranilamide and an aldehyde involves the initial formation of a Schiff base, followed by intramolecular cyclization to furnish the dihydroquinazolinone core. nih.gov

To enhance the efficiency and sustainability of these reactions, various catalytic systems and reaction conditions have been explored. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique, often leading to significantly reduced reaction times and improved yields. researchgate.netresearchgate.netnih.gov An environmentally benign, microwave-assisted, three-component reaction of isatoic anhydride, ammonium acetate, and an aldehyde or ketone has been developed under catalyst- and solvent-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This method highlights the potential for greener synthetic routes to this important heterocyclic system. researchgate.netscholarsresearchlibrary.com

The versatility of MCRs allows for the introduction of a wide range of substituents onto the dihydroquinazolinone scaffold by varying the aldehyde or ketone component, thus enabling the creation of diverse chemical libraries for further investigation. nih.gov

Specific Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one and its Precursors

The synthesis of this compound and its precursors can be achieved through several strategic approaches, primarily involving the introduction of the bromine atom onto a pre-formed quinazolinone core or by utilizing a bromine-substituted anthranilic acid derivative as a starting material.

Synthesis from Substituted Anthranilic Acid Derivatives

A more regioselective approach to this compound involves starting with a pre-brominated precursor, such as 5-bromoanthranilic acid. This ensures the bromine atom is positioned at the desired location in the final product.

One common strategy involves the conversion of 5-bromoanthranilic acid into a more reactive intermediate. For example, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate in the presence of triethylamine in ethanol (B145695) to synthesize 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov Another approach involves the reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride in pyridine (B92270) to form 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which can then be further reacted with hydrazine (B178648) hydrate (B1144303) to yield 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. mediresonline.org

The synthesis of the key precursor, 5-bromoanthranilic acid, can be achieved by the direct bromination of anthranilic acid using N-bromosuccinimide in acetonitrile. nih.gov

The following table summarizes the synthesis of a precursor to 6-bromo-quinazolinones:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Anthranilic acid | N-bromosuccinimide | 5-Bromoanthranilic acid | 61.85 | nih.gov |

Derivatization of the Dihydroquinazolinone Scaffold at C-3 and N-1 Positions

The N-1 and C-3 positions of the this compound scaffold are common sites for derivatization to explore structure-activity relationships. N-alkylation and N-arylation reactions are frequently employed for this purpose.

Alkylation of the nitrogen atoms in the quinazolinone ring can be achieved using various alkylating agents in the presence of a base. For example, the alkylation of quinazolin-4(3H)-ones with reagents such as ethyl chloroacetate (B1199739) or benzyl (B1604629) chloride in the presence of a base like potassium carbonate, cesium carbonate, or sodium hydride in a solvent like DMF typically leads to N-alkylation products. juniperpublishers.com While these are general conditions, they can be adapted for the this compound system. The regioselectivity of alkylation (N-1 vs. N-3) can be influenced by the nature of the substrate, the alkylating agent, and the reaction conditions.

N-arylation at the N-1 or N-3 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the quinazolinone nitrogen and an aryl halide.

Chemical Modifications and Derivatization Strategies for this compound

The presence of the bromine atom at the 6-position of the 3,4-dihydroquinazolin-2(1H)-one core provides a versatile handle for a variety of chemical modifications and derivatization strategies, primarily through transition metal-catalyzed cross-coupling reactions.

Substitution Reactions at the 6-Bromo Position

The 6-bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at this position. These reactions are fundamental in medicinal chemistry for the synthesis of analogues with modified properties.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. The this compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 6-amino-substituted derivatives. wikipedia.org For instance, the Buchwald-Hartwig coupling of aryl bromides with tert-butyl piperazine-1-carboxylate has been utilized to synthesize 6-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones. asianpubs.org This methodology has also been successfully applied to the selective amination of 6-bromo-2-chloroquinoline, a closely related heterocyclic system. nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction allows for the formation of carbon-carbon bonds by coupling the 6-bromo derivative with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. orientjchem.org

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the 6-bromo position and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net This reaction is valuable for the introduction of alkynyl moieties, which can serve as versatile intermediates for further transformations.

The following table provides a summary of potential substitution reactions at the 6-bromo position:

| Reaction Name | Coupling Partner | Product | Catalyst System | Reference |

| Buchwald-Hartwig Amination | Amine (R-NH2) | 6-Amino-substituted dihydroquinazolinone | Palladium catalyst and ligand | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)2) | 6-Aryl/vinyl-substituted dihydroquinazolinone | Palladium catalyst and base | wikipedia.orgorientjchem.org |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 6-Alkynyl-substituted dihydroquinazolinone | Palladium catalyst, copper(I) co-catalyst, and base | wikipedia.orgorganic-chemistry.org |

Introduction of Various Functional Groups for Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds. For the 3,4-dihydroquinazolin-2(1H)-one scaffold, derivatization is typically focused on the N1 and N3 positions of the quinazolinone ring, as well as on substituents attached to the core structure. These modifications allow for the systematic evaluation of how different chemical groups influence biological activity.

A versatile approach for creating a library of diverse 3,4-dihydroquinazolin-2(1H)-one derivatives involves solid-phase synthesis. nih.gov This methodology allows for the efficient introduction of various functional groups. One reported strategy begins with a resin-bound amino acid amide, which is then elaborated to construct the dihydroquinazolinone core. nih.gov This approach enables the introduction of diversity at multiple positions of the molecule. For instance, by using different amino acids as starting materials, a range of substituents can be incorporated, which corresponds to the R1 position in the final compounds. Further diversity can be achieved by reacting the intermediate with various primary amines to introduce different R2 substituents. nih.gov

The types of functional groups introduced are selected to probe the effects of hydrophobicity, electronics, and steric bulk on the compound's interaction with its biological target. nih.gov For example, the incorporation of hydrophobic groups from amino acids like valine or leucine, or the introduction of various aryl and alkyl amines, allows for a systematic study of these properties. nih.gov

Below is a table summarizing the introduction of functional groups onto the general 3,4-dihydroquinazolin-2(1H)-one scaffold, based on reported synthetic approaches.

| Position of Substitution | R-Group Introduced | Synthetic Method / Reagents | Purpose of Functionalization |

| R¹ (from amino acid) | Isopropyl (from Valine) | Solid-Phase Synthesis | To study the effect of hydrophobic bulk |

| R¹ (from amino acid) | Benzyl (from Phenylalanine) | Solid-Phase Synthesis | To introduce aromatic and hydrophobic features |

| R² (from primary amine) | Cyclohexyl | Solid-Phase Synthesis with Cyclohexylamine | To explore the impact of a bulky, non-aromatic lipophilic group |

| R² (from primary amine) | 4-Fluorobenzyl | Solid-Phase Synthesis with 4-Fluorobenzylamine | To probe electronic effects through the introduction of a halogen |

Formation of Hybrid Compounds Incorporating Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. While specific examples starting from this compound are scarce, the general principles of creating hybrid molecules can be applied.

For the broader class of quinazolinones, hybridization has been explored extensively. For instance, quinazolin-4-one scaffolds have been linked to other biologically active moieties such as isatin, sulfonamides, and triazoles to create novel anticancer agents. rsc.org These strategies typically involve condensation reactions, click chemistry, or multi-step synthesis to connect the two molecular entities. rsc.org Although these examples pertain to the quinazolin-4-one isomer, the synthetic logic could be adapted for the 3,4-dihydroquinazolin-2(1H)-one core, provided suitable functional handles are present on the scaffold for chemical ligation.

The table below outlines conceptual approaches for creating hybrid compounds based on the derivatization potential of the dihydroquinazolinone scaffold.

| Bioactive Scaffold | Linkage Strategy | Potential Therapeutic Target |

| Thiazole (B1198619) | Amide or ether linkage from N1 or N3 position | Anticancer, Antimicrobial |

| Triazole | Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) | Anticancer, Antiviral |

| Indole | Condensation or alkylation | Anticancer, Anti-inflammatory |

| Sulfonamide | Synthesis of a sulfonamide bond from an amino-functionalized quinazolinone | Carbonic Anhydrase Inhibition, Antimicrobial |

Advanced Pharmacological Investigations and Structure Activity Relationship Sar of 6 Bromo 3,4 Dihydroquinazolin 2 1h One Derivatives

In Vitro Biological Evaluation of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one Derivatives

The this compound scaffold and its derivatives have been the subject of extensive in vitro biological evaluation to determine their therapeutic potential across various disease models. These studies encompass a wide range of assays, from assessing cytotoxicity against cancer cell lines to evaluating inhibitory effects on specific enzymes and antimicrobial and antiviral properties.

Derivatives of the 6-bromoquinazolinone core have demonstrated notable antiproliferative activity against several human cancer cell lines. A series of new quinazoline-4(3H)-one derivatives with a thiol group at the 2-position were synthesized and evaluated for their cytotoxic effects. nih.gov The in vitro screening of these compounds against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines revealed that compound 8a , featuring an aliphatic linker to the thiol group, was the most potent, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov This potency was significantly better than the reference drug Erlotinib against the MCF-7 cell line. nih.gov The evaluation also showed that these compounds were less cytotoxic to the normal MRC-5 cell line, indicating a degree of selectivity for tumorigenic cells. nih.gov

Further studies on different series of quinazolinone derivatives have confirmed their activity against a panel of cancer cells, including HepG-2 (liver cancer) and HCT-116 (colorectal cancer). researchgate.netnih.gov For instance, certain quinazolin-4-one derivatives and their 1,2,3-triazole glycosides were tested against HepG-2, MCF-7, and HCT-116 cell lines, showing a range of cytotoxic efficacies. researchgate.net Other research highlighted a quinazolinone derivative, 6e , which showed significant anticancer activity against HepG2, HCT-116, and MCF-7 cell lines with IC50 values of 11.23 µM, 10.12 µM, and 13.92 µM, respectively. nih.gov These findings underscore the potential of this chemical scaffold in the development of novel anticancer agents. mdpi.commdpi.comnih.gov

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Compound 8a (6-bromo-2-thio-quinazoline derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | nih.gov |

| Compound 8a (6-bromo-2-thio-quinazoline derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | nih.gov |

| Compound 6e (Quinazolinone derivative) | HepG2 (Liver Cancer) | 11.23 | nih.gov |

| Compound 6e (Quinazolinone derivative) | HCT-116 (Colorectal Cancer) | 10.12 | nih.gov |

| Compound 6e (Quinazolinone derivative) | MCF-7 (Breast Cancer) | 13.92 | nih.gov |

| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 9.9 ± 0.14 | nih.gov |

The therapeutic effects of this compound derivatives are often linked to their ability to inhibit specific enzymes. A series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were evaluated for their inhibitory properties against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. nih.gov The compound 3c , which combines a 6-bromo and a 2-(4-chlorophenyl) group, showed the highest activity against α-glucosidase with an IC50 value of 0.92 ± 0.01 µM. nih.gov Another derivative, 3a (6-bromo-2-phenyl substituted), exhibited potent dual activity against both α-glucosidase (IC50 = 1.08 ± 0.02 µM) and α-amylase (IC50 = 5.33 ± 0.01 µM), with potencies comparable to or exceeding the standard drug acarbose. nih.gov

In the context of neurodegenerative diseases, 3,4-dihydroquinazoline derivatives have been tested for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Many compounds in the series displayed weak AChE inhibition but strong BChE inhibition. nih.gov Specifically, compounds 8b and 8d were identified as the most active against BChE, with IC50 values of 45 nM and 62 nM, respectively, showing high selectivity for BChE over AChE. nih.gov

Furthermore, the broader quinazolinone scaffold has been investigated for its role as an inhibitor of other key enzymes. Derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase 10 (PARP10). nih.govnih.gov The 3,4-dihydroisoquinolin-1(2H)-one scaffold, structurally related to dihydroquinazolinone, has served as a basis for developing PARP10 inhibitors. nih.gov

| Compound | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3c (6-bromo-2-(4-chlorophenyl) derivative) | α-Glucosidase | 0.92 ± 0.01 µM | nih.gov |

| Compound 3a (6-bromo-2-phenyl derivative) | α-Glucosidase | 1.08 ± 0.02 µM | nih.gov |

| Compound 3a (6-bromo-2-phenyl derivative) | α-Amylase | 5.33 ± 0.01 µM | nih.gov |

| Compound 8b (3,4-dihydroquinazoline derivative) | Butyrylcholinesterase (BChE) | 45 nM | nih.gov |

| Compound 8d (3,4-dihydroquinazoline derivative) | Butyrylcholinesterase (BChE) | 62 nM | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 4.40 ± 0.05 µM | nih.gov |

| Acarbose (Reference) | α-Amylase | 2.92 ± 0.02 µM | nih.gov |

The antimicrobial potential of 6-bromoquinazolinone derivatives has been explored against a range of pathogenic microorganisms. A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones found that several derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov Another investigation synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, noting promising antibacterial activities against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. mediresonline.org The aminated compound showed higher activity, suggesting that substitution at the 3-position enhances antimicrobial efficacy. mediresonline.org

Similarly, novel 6,8-dibromo-4(3H)quinazolinone derivatives were screened for their antimicrobial properties. nih.gov One derivative, VIIc , was particularly potent against the fungi Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values of 0.78 and 0.097 µg/ml, respectively. nih.gov Another compound, VIIa , showed strong antibacterial activity, especially against the Gram-negative E. coli (MIC = 1.56 µg/ml). nih.gov

| Compound | Microorganism | Activity (MIC, µg/ml) | Reference |

|---|---|---|---|

| Compound VIIa (6,8-dibromo derivative) | Escherichia coli | 1.56 | nih.gov |

| Compound VIIc (6,8-dibromo derivative) | Candida albicans | 0.78 | nih.gov |

| Compound VIIc (6,8-dibromo derivative) | Aspergillus flavus | 0.097 | nih.gov |

| Compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one) | Staphylococcus aureus | High Activity (Zone of Inhibition) | mediresonline.org |

| Compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one) | Escherichia coli | High Activity (Zone of Inhibition) | mediresonline.org |

The antiviral properties of quinazolinone derivatives have been investigated against several human viruses. A study focusing on 6-bromo-2,3-disubstituted-4(3H)-quinazolinones tested their activity against a broad panel of viruses, including HIV-1. nih.gov While none of the compounds showed significant anti-HIV activity, one derivative, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4) , exhibited potent activity against the vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml. nih.gov

In other research, uracil derivatives containing a 4-oxoquinazoline fragment were synthesized and evaluated for activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). nih.govcyberleninka.ru Certain compounds in this series demonstrated high inhibitory activity against both HCMV and VZV in cell cultures, highlighting the potential of the quinazolinone scaffold in developing treatments for herpesvirus infections. nih.govcyberleninka.ru

Beyond anticancer and antimicrobial applications, the quinazolinone scaffold is known for a diverse range of biological activities. researchgate.net A series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for both antimicrobial and anti-inflammatory effects. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema test in rats, where compounds 2b and 2c showed good anti-inflammatory activity comparable to the standard drug ibuprofen. nih.gov The fungicidal activity of these compounds was also confirmed against Aspergillus niger and Curvularia lunata. nih.gov The broad spectrum of activity associated with quinazolinone derivatives makes them a versatile scaffold in medicinal chemistry. nih.gov

Mechanism of Action Studies for this compound and its Active Analogs

Understanding the mechanism of action is crucial for the rational design and development of drug candidates. For anticancer quinazolinone derivatives, several mechanisms have been proposed and investigated. Molecular docking studies on potent 6-bromo-quinazoline derivatives suggested that their cytotoxic activity could be mediated through the inhibition of the EGFR tyrosine kinase. nih.govproquest.com

Other research on related quinazolinone and dihydroquinazolinone compounds has shown that they can act as broad-spectrum cytotoxic agents by interfering with fundamental cellular processes. rsc.org One key mechanism identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comrsc.org For example, certain 2,3-dihydroquinazolin-4(1H)-one analogues were found to interact with the colchicine binding pocket of tubulin, inducing G2+M cell cycle arrest. rsc.org

In the context of enzyme inhibition, kinetic studies have provided insight into the binding mechanisms. For the highly potent α-glucosidase inhibitor 7b , a competitive mode of inhibition was identified. nih.gov Similarly, kinetic and molecular docking studies on BChE inhibitors revealed that the most active 3,4-dihydroquinazoline derivatives act as non-competitive/mixed-type inhibitors, binding to both the catalytic anionic site and the peripheral site of the enzyme. nih.gov These mechanistic studies provide a molecular basis for the observed biological activities and guide further optimization of these compounds. nih.gov

Identification of Molecular Targets and Pathways

Derivatives of this compound have been identified as potent inhibitors of several key molecular targets implicated in cancer progression. A primary target for this class of compounds is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been approved as anticancer agents that target EGFR. Studies have shown that 3-position substituted quinazoline (B50416) derivatives can exert their cytotoxic activities through the inhibition of EGFR. Furthermore, some 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been investigated as potential dual inhibitors of both EGFR and human epidermal growth factor receptor 2 (HER-2).

Another significant molecular target for these compounds is tubulin. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to cell death. Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been found to exhibit high levels of cytotoxicity by inhibiting tubulin polymerization, with some analogs showing sub-micromolar potency.

Poly(ADP-ribose) polymerase-1 (PARP-1) has also emerged as a target for quinazoline derivatives. PARP-1 is a key enzyme in the DNA repair process, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

The diverse range of molecular targets for this compound derivatives underscores their potential as multi-targeting anticancer agents.

Investigation of Cellular Effects (e.g., Induction of Apoptosis, Inhibition of DNA Repair Enzymes)

The interaction of this compound derivatives with their molecular targets translates into a variety of cellular effects that contribute to their anticancer activity. A prominent cellular outcome is the induction of apoptosis, or programmed cell death. For instance, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) has been shown to induce apoptosis in leukemia cells in a dose-dependent manner, as evidenced by DNA fragmentation and caspase-3 activation nih.gov. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

In addition to apoptosis, these compounds can also affect the cell cycle. Certain derivatives have been found to cause cell cycle arrest at the G2/M phase, which is consistent with the inhibition of tubulin polymerization and disruption of mitotic spindle formation rsc.org. This cell cycle arrest prevents cancer cells from dividing and proliferating.

The inhibition of DNA repair enzymes, such as PARP-1, represents another important cellular effect. By inhibiting PARP-1, these compounds can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways. The ability to interfere with DNA repair mechanisms is a key strategy in cancer therapy.

Impact on Protein Expression and Signaling Cascades

The modulation of molecular targets by this compound derivatives has a direct impact on protein expression and downstream signaling cascades. Inhibition of EGFR, for example, leads to the downregulation of its downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. The inhibition of these pathways can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.

Furthermore, some quinazolinone derivatives have been shown to inhibit the phosphorylation-dependent activation of STAT3, a transcription factor that plays a key role in cancer cell proliferation and survival. By inhibiting STAT3 activation, these compounds can downregulate the expression of STAT3 target genes involved in cell cycle progression and apoptosis resistance.

The table below summarizes the inhibitory activities of selected 6-bromo-quinazolinone derivatives against various cancer cell lines, highlighting their cytotoxic potential.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8a | MCF-7 | 15.85 ± 3.32 | nih.gov |

| 8a | SW480 | 17.85 ± 0.92 | nih.gov |

| 19 (3-bromo-aniline derivative) | HepG2 | 8.3 | mdpi.com |

| BMAQ | L1210 | Not specified | nih.gov |

| BMAQ | HL-60 | Not specified | nih.gov |

| BMAQ | U-937 | Not specified | nih.gov |

Detailed Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to understand how different substituents on the quinazolinone scaffold influence their potency and selectivity.

Influence of Substitution at the 6-Position (e.g., Bromine vs. Other Halogens or Functional Groups)

The substitution at the 6-position of the quinazolinone ring is crucial for activity. The presence of a halogen atom at this position, particularly bromine, has been shown to enhance anticancer effects. Studies on 4-anilinoquinazoline derivatives have revealed that the nature of the substituent at the 6-position can significantly impact their inhibitory activity against EGFR. For instance, the introduction of an N-Boc glycine residue at the 6-position of a 3-bromo-aniline compound resulted in potent EGFR inhibitory activity (IC50 = 3.2 nM) mdpi.com.

In a series of 6-substituted-4-(3-bromophenylamino)quinazolines, the introduction of Michael acceptors like butynamide, crotonamide, and methacrylamide at the C-6 position was explored to create irreversible inhibitors of EGFR and HER-2. These modifications aim to form a covalent bond with a cysteine residue in the active site of the enzymes, leading to enhanced and prolonged inhibition.

The following table presents a comparison of the EGFR inhibitory activity of quinazoline derivatives with different substitutions.

| Compound | Substitution | EGFRwt IC50 (nM) | Reference |

| 21 (4-bromo-phenylethylidene-hydrazinyl) | 6-bromo-2-(pyridin-3-yl) | 46.1 | mdpi.com |

| 19 (N-Boc glycine) | 6-amino-4-(3-bromo-anilino) | 3.2 | mdpi.com |

Impact of Substituents on the Dihydroquinazolinone Ring System (e.g., N-1, C-3, C-4)

Substitutions on the dihydroquinazolinone ring system itself, at positions N-1, C-3, and C-4, have a profound effect on the biological activity. The substituent at the 3-position can significantly influence cytotoxicity, often through interactions with the EGFR active site. For example, in a series of 2,3-dihydroquinazolin-4(1H)-ones, the nature of the substituent at the 2-position was found to be critical for activity. Aromatic substituents at this position were generally more potent than aliphatic ones. Notably, a 1-naphthyl group at the 2-position resulted in a compound that was 50-fold more potent than its 2-naphthyl counterpart, exhibiting sub-micromolar activity against a panel of cancer cell lines nih.gov.

The nature of the substituent at the 4-position also plays a key role. In 4-anilinoquinazolines, the aniline (B41778) moiety is crucial for binding to the ATP-binding pocket of EGFR. Modifications to this aniline ring can modulate potency and selectivity. For instance, para-substitution on the phenyl moiety with electron-withdrawing groups such as -Cl, -Br, and -F led to higher inhibitory activity compared to electron-donating groups like -CH3 and -OCH3.

Role of Side Chains and Linkers on Biological Activity and Selectivity

In a study of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position, the nature of the linker attached to the sulfur atom affected the anticancer activity. An aliphatic linker was found to be more potent than aromatic linkers in the tested series nih.gov. The length of the linker is also a critical factor. For instance, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/HER2 inhibitors, a four-carbon alkyloxy linker was found to be optimal for the highest dual inhibitory activity, while a two-carbon bridge was more favorable than a three-carbon bridge in another series.

The introduction of water-solubilizing groups into the side chains can also enhance biological properties by improving the pharmacokinetic profile of the compounds. The strategic design of side chains and linkers is therefore a key aspect of optimizing the therapeutic potential of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For derivatives of this compound, QSAR studies are instrumental in understanding how different substituents on the quinazolinone scaffold influence their pharmacological effects, thereby guiding the design of more potent and selective therapeutic agents. These models translate molecular structures into numerical descriptors and use statistical methods to derive predictive equations.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this context. rsc.orgrsc.org These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of aligned molecules to predict their activity. frontiersin.org By generating contour maps, these models provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, offering crucial insights for structural modifications. rsc.orgfrontiersin.org

A notable QSAR study was conducted on a series of 6,8-dibromo-4(3H)-quinazolinone derivatives to explore their structure-activity relationships concerning anti-bacterial activity against Salmonella typhimurium. consensus.app This research highlights the utility of CoMFA and CoMSIA in elucidating the structural requirements for a specific biological activity within the bromo-quinazolinone class.

The study developed both CoMFA and CoMSIA models to predict the anti-bacterial potency of the compounds. The statistical quality of these models is paramount for their predictive ability. The CoMFA model, which evaluates steric and electrostatic fields, and the CoMSIA model, which provides a broader analysis of different molecular fields, both yielded statistically significant results. consensus.app

| Model | Correlation Coefficient (r²) | Cross-Validated Correlation Coefficient (q²) |

|---|---|---|

| CoMFA | 0.905 | 0.501 |

| CoMSIA | 0.868 | 0.592 |

The data from these models indicate a strong correlation between the descriptors and the biological activity. The high correlation coefficient (r²) values suggest that the models can effectively explain the variance in the observed data, while the cross-validated correlation coefficient (q²) values demonstrate good internal predictive power. consensus.app

The insights derived from such QSAR models are invaluable for lead optimization. For instance, studies on other quinazolinone series have shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov The contour maps generated from CoMFA and CoMSIA models can pinpoint exactly where bulky groups, electronegative substituents, or hydrophobic moieties would be beneficial or detrimental to the compound's activity. This allows medicinal chemists to rationally design new derivatives with a higher probability of success, optimizing their pharmacological profile before undertaking their synthesis. rsc.orgrsc.org

For example, in the development of cytotoxic 6-bromo quinazoline derivatives, structure-activity relationship data is the foundation for QSAR modeling. The variation in anticancer activity is directly affected by different substitutions at various positions on the quinazolinone ring. nih.gov

| Compound ID | Substitution Pattern | Cytotoxic Activity (IC₅₀ in µM) against MCF-7 cells |

|---|---|---|

| Derivative A | Aliphatic linker at SH group | 15.85 ± 3.32 |

| Derivative B | Aromatic substitution | >100 |

| Erlotinib (Reference) | - | 9.9 ± 0.14 |

This experimental data, which shows how structural changes impact biological outcomes, is precisely the type of information used to build and validate a predictive QSAR model. nih.gov The model would then be able to forecast the activity of unsynthesized compounds, streamlining the drug discovery process.

Computational Chemistry and Molecular Modeling of 6 Bromo 3,4 Dihydroquinazolin 2 1h One

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique is crucial for understanding the binding mechanisms of potential drug candidates like 6-bromo-quinazolinone derivatives with their protein targets.

Molecular docking studies have been effectively used to predict the binding affinities of 6-bromo-quinazoline derivatives against various biological targets, notably the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov For instance, certain 6-bromo-quinazoline-4(3H)-one derivatives have been analyzed for their potential to inhibit EGFR. The binding energy, which indicates the strength of the interaction, was calculated for these derivatives, providing a quantitative measure of their binding affinity. nih.gov

In one study, two derivatives, designated 8a and 8c, were docked into the active site of the EGFR kinase domain (PDB ID: 1M17). The predicted binding energies suggested that these compounds could form stable complexes with the receptor. nih.gov

Table 1: Predicted Binding Affinities of 6-Bromo-Quinazolinone Derivatives with EGFR

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 8a | -6.7 |

This interactive table provides the binding energies of two 6-bromo-quinazoline-4(3H)-one derivatives as predicted by molecular docking studies.

These values are comparable to those of known EGFR inhibitors, suggesting that the 6-bromo-quinazolinone scaffold is a promising starting point for developing new anticancer agents. nih.gov

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues within the target's binding pocket. For 6-bromo-quinazoline derivatives targeting EGFR, docking studies have identified several key interactions. The quinazolinone ring of one derivative was found to engage in π-interactions with crucial residues like Lys745 and the gatekeeper residue Met790 in a mutated form of EGFR. nih.gov Additionally, the phenyl moiety of the compound formed π-interactions with Asp855. nih.gov

These interactions are critical for anchoring the ligand within the active site and are consistent with the binding modes of established EGFR inhibitors like Neratinib. nih.gov The ability of these compounds to interact with key residues, including the mutated Met790, suggests they may be effective against both wild-type and mutated forms of EGFR. nih.gov

Table 2: Key Interactions of a 6-Bromo-Quinazolinone Derivative with Mutated EGFR

| Interacting Residue | Type of Interaction |

|---|---|

| Lys745 | π-interaction |

| Met790 | π-sulfur interaction |

This interactive table details the key amino acid residues and the types of interactions involved in the binding of a 6-bromo-quinazoline derivative to the EGFR active site.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net Docking-based virtual screening allows for the rapid evaluation of thousands of compounds, prioritizing a smaller, more manageable number for further experimental testing.

For the quinazolinone scaffold, virtual screening approaches have been employed to identify potential inhibitors for various targets, including DNA gyrase for antitubercular activity and cholinesterases for Alzheimer's disease. researchgate.netresearchgate.net This process typically involves:

Library Generation: Creating a virtual library of diverse quinazolinone analogues.

Docking and Scoring: Docking each compound into the target's active site and scoring them based on predicted binding affinity.

Hit Identification: Selecting the top-scoring compounds as "hits" for further investigation.

This methodology can be applied to 6-bromo-3,4-dihydroquinazolin-2(1H)-one to explore its potential against a wide range of biological targets. Furthermore, the insights gained from the docking poses of initial hits can guide lead optimization, where the chemical structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Dynamics (MD) Simulations to Analyze Ligand-Target Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed analysis of the stability of the ligand-protein complex.

MD simulations have been conducted to evaluate the stability of complexes formed between 6-bromo-quinazoline derivatives and EGFR. nih.gov In a 100-nanosecond simulation, the root mean square deviation (RMSD) of the ligand and protein atoms was monitored. A stable RMSD profile indicates that the ligand remains securely bound in the active site without significant conformational changes. nih.govnih.gov

Table 3: RMSD Values from MD Simulation of Ligand-EGFR Complexes

| Ligand | Average RMSD (Å) |

|---|---|

| Derivative 8a | 0.7 |

| Derivative 8c | 1.03 |

This interactive table shows the average Root Mean Square Deviation (RMSD) for two 6-bromo-quinazoline derivatives and a reference inhibitor, indicating the stability of their complexes with EGFR during a 100 ns simulation.

These findings from MD simulations provide strong evidence for the conformational stability of the enzyme-inhibitor complex, reinforcing the potential of these compounds as effective EGFR inhibitors. nih.gov

Water molecules within a protein's binding pocket can play a crucial role in mediating ligand-target interactions. nih.govnih.gov They can form hydrogen bond bridges between the ligand and the protein, contributing significantly to the binding affinity. nih.govmtak.hu MD simulations are particularly useful for studying the behavior and role of these water molecules. nih.gov

The analysis of solvent effects involves tracking the position and residence time of water molecules in the binding pocket during the simulation. nih.gov This can reveal:

Bridging Waters: Water molecules that form stable hydrogen bonds with both the ligand and the receptor, stabilizing the complex. nih.gov

Displaceable Waters: Water molecules that are expelled from the binding pocket upon ligand binding, which can be an entropically favorable process that enhances binding affinity. mtak.hu

Understanding the hydration network of a target's active site is essential for drug design. By identifying key water molecules, medicinal chemists can design ligands that either displace them to gain entropy or mimic their interactions to improve binding. researchgate.net While specific studies on the solvent effects for this compound are not detailed, this type of analysis is a standard and vital part of computational drug discovery projects involving related compounds. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and chemical reactivity of quinazoline (B50416) derivatives. nih.gov These methods are chosen for their accuracy in calculating molecular properties for molecules containing nitrogen, oxygen, carbon, and hydrogen atoms. nih.gov For instance, DFT analysis is commonly performed using methods like the B3LYP hybrid functional combined with basis sets such as 6–31+G(d,p) or 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. nih.govrsc.org

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and has higher chemical reactivity. nih.govirjweb.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of the molecule's reactive nature.